molecular formula C15H11NO6S B14200599 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate CAS No. 921201-37-8

7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate

Cat. No.: B14200599
CAS No.: 921201-37-8
M. Wt: 333.3 g/mol
InChI Key: KZXXHRGNXKQJOZ-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate is a chemical compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate typically involves the reaction of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl with sulfamic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

CAS No.

921201-37-8

Molecular Formula

C15H11NO6S

Molecular Weight

333.3 g/mol

IUPAC Name

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) sulfamate

InChI

InChI=1S/C15H11NO6S/c16-23(19,20)22-14-7-10(17)6-13-15(14)11(18)8-12(21-13)9-4-2-1-3-5-9/h1-8,17H,(H2,16,19,20)

InChI Key

KZXXHRGNXKQJOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OS(=O)(=O)N)O

Origin of Product

United States

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